

Synthesis of Metal Complexes with 4-(2-Pyridyl)aniline: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-(2-Pyridyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the ligand **4-(2-Pyridyl)aniline** and its subsequent use in the preparation of metal complexes. These compounds are of significant interest in catalysis and drug development due to the versatile coordination properties of the pyridyl-aniline scaffold.

Introduction

The ligand **4-(2-Pyridyl)aniline** combines the coordination capabilities of a pyridine ring and an aniline moiety, making it a versatile building block for the synthesis of a wide range of metal complexes. The nitrogen atom of the pyridine ring and the amino group of the aniline can act as a bidentate ligand, forming stable chelate rings with various transition metals. This structural motif is explored for its potential in catalytic applications, particularly in cross-coupling reactions, and for its biological activities, including antimicrobial and anticancer properties. This document outlines the synthesis of the ligand and a representative protocol for the preparation of a palladium(II) complex.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 4-(2-Pyridyl)aniline

Property	Value
Molecular Formula	C ₁₁ H ₁₀ N ₂
Molecular Weight	170.21 g/mol
Melting Point	94-95 °C
Appearance	Brown solid
¹ H NMR (500 MHz, CDCl ₃)	δ 8.62 (d, 1H), 7.83 (d, 2H), 7.68-7.61 (m, 2H), 7.11 (m, 1H), 6.75 (d, 2H), 3.83 (br s, 2H)
¹³ C NMR (125 MHz, CDCl ₃)	δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2
IR (ν _{max} , cm ⁻¹)	3333, 3210 (N-H), 1606, 1586, 1519 (C=C, C=N)
Mass Spec. (ESI)	m/z 171 [M+H] ⁺

Table 2: Representative Data for a Palladium(II) Complex with 4-(2-Pyridyl)aniline

Note: As specific experimental data for a Pd(II) complex of **4-(2-Pyridyl)aniline** is not readily available in the cited literature, this table presents expected data based on analogous palladium-pyridine complexes.

Property	Expected Value
Molecular Formula	[Pd(C ₁₁ H ₁₀ N ₂) ₂ Cl ₂]
Molecular Weight	515.75 g/mol
Appearance	Yellow to orange solid
IR (ν _{max} , cm ⁻¹)	Shift in N-H and C=N stretching frequencies upon coordination
UV-Vis (in solution)	Ligand-to-metal charge transfer (LMCT) bands in the visible region

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Pyridyl)aniline

This protocol describes the synthesis of **4-(2-Pyridyl)aniline** from 2-(4-Nitrophenyl)pyridine via catalytic hydrogenation.

Materials:

- 2-(4-Nitrophenyl)pyridine
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
- Celite®
- Dichloromethane (CH₂Cl₂)
- Ammonia solution (NH₃)
- Silica gel for column chromatography

Procedure:

- Dissolve 2-(4-Nitrophenyl)pyridine (1.0 eq) in methanol.
- Add 10% Pd/C (10% w/w of the starting material) to the solution.
- Place the reaction mixture under a hydrogen atmosphere.
- Stir the mixture vigorously at room temperature for 18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with methanol.

- Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a mixture of dichloromethane, methanol, and ammonia (e.g., 95:4.5:0.5 v/v/v) as the eluent.
- Collect the fractions containing the desired product and evaporate the solvent to yield **4-(2-Pyridyl)aniline** as a brown solid.

Protocol 2: Representative Synthesis of a Palladium(II) Complex with 4-(2-Pyridyl)aniline

This protocol provides a general method for the synthesis of a dichlorobis(**4-(2-pyridyl)aniline**)palladium(II) complex, based on common procedures for preparing palladium-pyridine complexes.^{[1][2]}

Materials:

- **4-(2-Pyridyl)aniline**
- Palladium(II) chloride (PdCl₂)
- Ethanol (EtOH) or Acetonitrile (CH₃CN)
- Diethyl ether

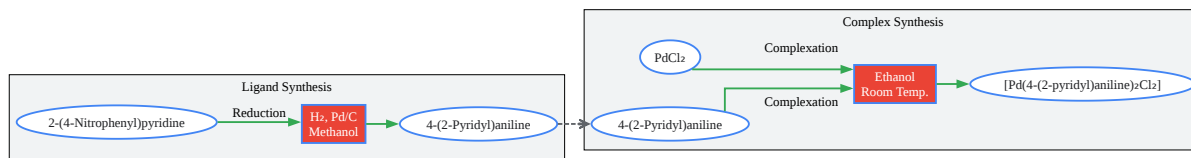
Procedure:

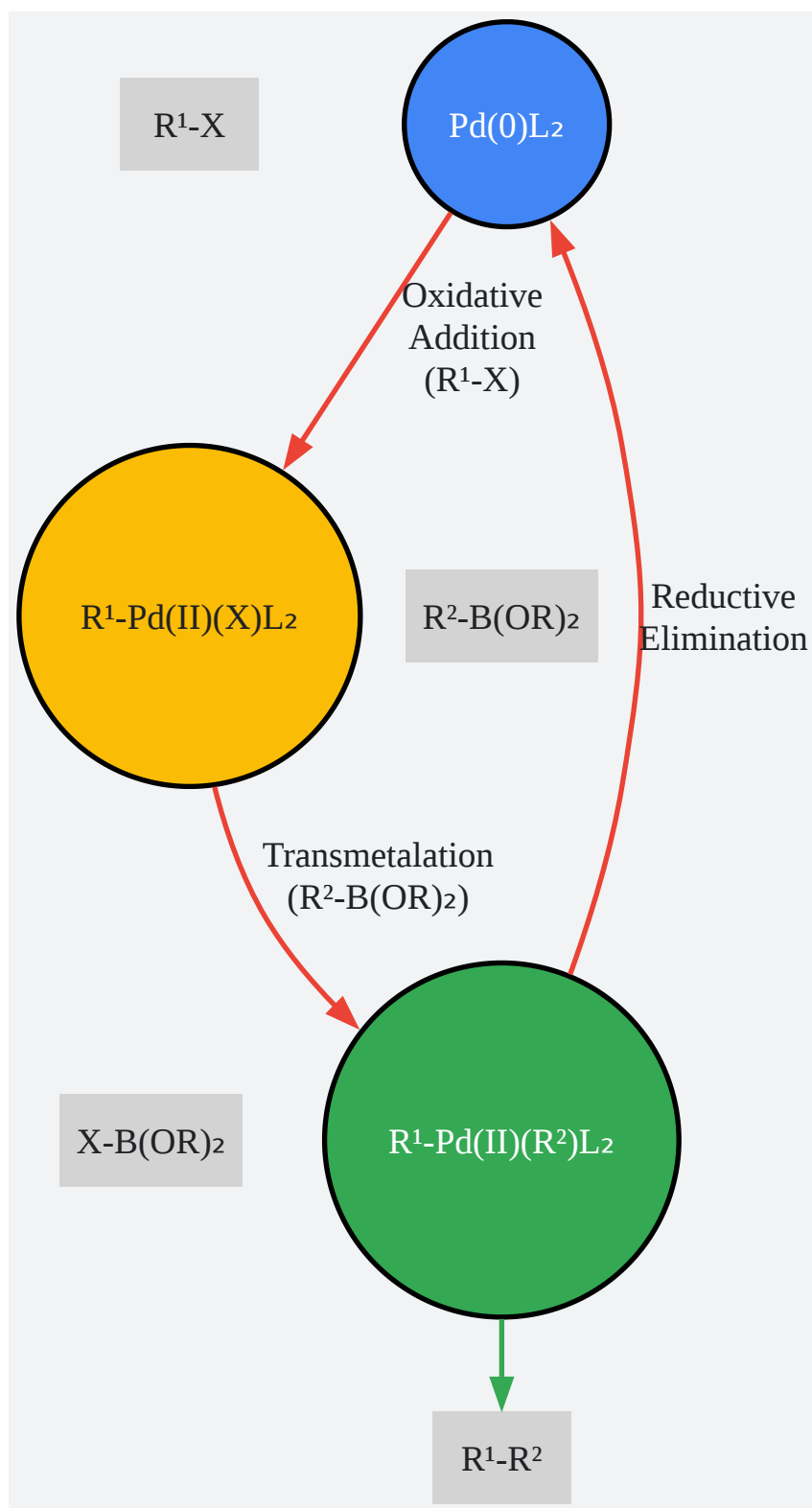
- Dissolve palladium(II) chloride (1.0 eq) in a minimal amount of hot ethanol or acetonitrile.
- In a separate flask, dissolve **4-(2-Pyridyl)aniline** (2.0 eq) in the same solvent.
- Slowly add the ligand solution to the palladium salt solution with constant stirring.
- A precipitate is expected to form upon mixing or after a short period of stirring.
- Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

- Collect the precipitate by filtration.
- Wash the solid product with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.
- Dry the resulting complex in a desiccator under vacuum.

Visualizations

Synthesis Workflow





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References

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- 2. researchgate.net [researchgate.net]
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